4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride
Description
4-(Piperidine-3-carbonyl)piperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazin-2-one core fused with a piperidine-3-carbonyl substituent. Its molecular structure combines a six-membered piperidine ring and a four-membered piperazinone ring, with the latter containing a ketone group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Piperazinone derivatives are widely explored in drug discovery due to their conformational flexibility, hydrogen-bonding capacity, and ability to mimic peptide backbones. Evidence suggests that substitutions on the piperazinone ring significantly influence biological activity, particularly in oncology. For example, derivatives synthesized via substitution reactions with amines (e.g., thiourea, guanidine) demonstrated cytotoxic effects against HT-29 (colon cancer) and A549 (lung cancer) cell lines .
Properties
IUPAC Name |
4-(piperidine-3-carbonyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(5-4-12-9)10(15)8-2-1-3-11-6-8;/h8,11H,1-7H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFYYQUZADWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCNC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Reactions
Piperidine and Piperazine Derivatives : The synthesis often starts from substituted piperidine or piperazine precursors. For example, 4-cyanopiperidine hydrochloride can be converted to related intermediates under controlled conditions.
Carbonyl Introduction : The carbonyl group at the 3-position of piperidine is introduced via acylation reactions using appropriate carbonyl-containing reagents, such as acid chlorides or activated esters.
Ring Closure to Piperazin-2-one : Formation of the piperazin-2-one ring can be achieved through intramolecular cyclization reactions, often facilitated by protecting group strategies and controlled deprotection steps.
Representative Synthetic Route (Based on Patent and Literature)
Detailed Reaction Conditions and Optimization
Use of Catalytic Bases : Triethylamine and di-n-butylamine are preferred bases for catalyzing key steps, balancing reactivity and minimizing side reactions.
Solvent Choice : Dimethylformamide (DMF) is commonly used due to its ability to dissolve polar intermediates and facilitate gas-phase hydrogen sulfide reactions.
Temperature Control : Reactions are typically conducted between 20 °C and 100 °C, with optimal yields observed around 40–80 °C.
Pressure Conditions : For reactions involving gaseous reagents like hydrogen sulfide, pressure is maintained between 0 and 10 bar to ensure solubility and reaction completeness.
Reaction Time : Varies from 30 minutes to 48 hours depending on step and scale, with 2–24 hours being typical for the main transformation steps.
Purification and Isolation
After reaction completion, cooling to 0–25 °C and pressure release are performed.
The product precipitates are filtered, washed with appropriate solvents (e.g., DMF or methanol), and dried under vacuum to yield high-purity hydrochloride salt.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range | Preferred Condition | Impact on Yield and Purity |
|---|---|---|---|
| Base type | Triethylamine, di-n-butylamine, pyridine derivatives | Triethylamine, di-n-butylamine | Catalytic efficiency, reduced side reactions |
| Solvent | DMF, other polar aprotic solvents | DMF | Solubility of reagents and intermediates |
| Temperature | 0–200 °C | 40–80 °C | Optimal reaction rate and selectivity |
| Pressure (for gas reagents) | 0–10 bar | 1.5–3 bar | Ensures sufficient reagent solubility |
| Reaction time | 30 min – 48 h | 2–24 h | Balances conversion and side product formation |
| Workup | Cooling, filtration, washing | Cooling to 0–25 °C, filtration | Maximizes product recovery and purity |
Research Findings and Methodological Insights
The use of catalytic amounts of base in hydrogen sulfide addition to 4-cyanopiperidine hydrochloride significantly improves yield and reduces waste compared to stoichiometric base use.
Closed reaction vessels with controlled pressure and temperature enhance reproducibility and safety during hydrogen sulfide handling.
Alternative bases such as diethylamine and pyridine have been explored but triethylamine remains preferred for balancing reactivity and ease of removal.
The hydrochloride salt form of the final compound is favored for its stability and ease of handling in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may yield piperidine derivatives with different functional groups .
Scientific Research Applications
Therapeutic Applications
A. Neurological Disorders
One of the primary applications of compounds containing piperazine and piperidine moieties, including 4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride, is their potential use in treating neurodegenerative disorders. Research indicates that these compounds can act as antagonists of the A2A adenosine receptor (AR), which is implicated in conditions such as Parkinson's and Alzheimer's diseases. Studies have shown that certain derivatives exhibit significant binding affinity to the hA2AAR, suggesting their potential as therapeutic agents for neuroprotection and cognitive enhancement .
B. Anticancer Activity
The compound's ability to modulate adenosine receptors also positions it as a candidate in cancer therapy. A2AAR antagonists have been documented to inhibit tumor growth and improve the efficacy of immunotherapies by preventing immune evasion by cancer cells . This dual action makes piperazine derivatives valuable in developing novel cancer treatment strategies.
Biological Activities
A. Pharmacological Properties
Piperazine-containing compounds exhibit a broad spectrum of pharmacological activities, including:
- Antipsychotic Effects : Certain derivatives are under investigation for their potential use as antipsychotic agents, showing efficacy similar to established medications like Melperone .
- Antimicrobial Properties : Studies have indicated that some piperazine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies highlight the promising applications of this compound:
Mechanism of Action
The mechanism of action of 4-(piperidine-3-carbonyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 1-(3-chlorophenyl)piperazin-2-one HCl has a solubility >10 mg/mL in PBS, whereas bulky substituents (e.g., thiophenyl-benzyl) reduce solubility .
- LogP and Permeability : The target compound’s estimated LogP (~2.5) balances lipophilicity and polarity, favoring membrane permeability. In contrast, morpholine-containing analogues (e.g., 4-(piperidine-3-carbonyl)morpholine HCl) exhibit lower LogP (~1.8) due to the oxygen atom in morpholine .
Biological Activity
4-(Piperidine-3-carbonyl)piperazin-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₁₄ClN₃O
Molecular Weight: 201.68 g/mol
The structure of this compound features a piperazine ring with a carbonyl group, which significantly contributes to its biological activity. Its ability to interact with various molecular targets makes it a candidate for multiple therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly cholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's disease.
- Receptor Binding: It can bind to receptors that modulate neurotransmission, potentially affecting mood and cognitive functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity: Preliminary studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects: The compound shows promise in treating neurodegenerative conditions by modulating neurotransmitter levels.
- Anti-inflammatory Properties: Evidence suggests it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Studies: A study indicated that this compound could enhance neuronal survival in models of oxidative stress by modulating signaling pathways related to cell survival and apoptosis. The results showed a significant reduction in cell death rates compared to untreated controls (p < 0.05) .
- Antimicrobial Efficacy: In vitro tests conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Inflammation Models: In animal models of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its anti-inflammatory potential .
Q & A
Q. What protocols mitigate risks in case of accidental exposure?
- Methodological Answer :
- Inhalation : Administer oxygen if respiratory distress occurs; monitor for bronchospasm.
- Dermal Contact : Rinse with 1% acetic acid to neutralize residual HCl, followed by soap and water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
